Methyl 4-chloroquinoline-7-carboxylate

Physicochemical property Lipophilicity ADME optimization

Researchers requiring a regioselective halogenated quinoline scaffold often face supply inconsistency and ambiguous purity. Methyl 4-chloroquinoline-7-carboxylate (CAS 178984-69-5) directly addresses this: • The 4-chloro substituent enables selective Pd-catalyzed cross-couplings for library synthesis. • A computed XLogP3 of 2.8 supports data-driven pharmacokinetic optimization. • Available at 98% purity, minimizing false positives in biological assays.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 178984-69-5
Cat. No. B179093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloroquinoline-7-carboxylate
CAS178984-69-5
Synonymsmethyl 4-chloroquinoline-7-carboxylate
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3
InChIKeyQUCTXYQKZCLAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloroquinoline-7-carboxylate: Properties, Purity & Availability


Methyl 4-chloroquinoline-7-carboxylate (CAS: 178984-69-5) is a chlorinated quinoline derivative with a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol [1]. It is characterized by a chlorine atom at the 4-position and a methyl ester group at the 7-position of the quinoline ring, conferring a computed XLogP3 value of 2.8 [1]. Primarily utilized as a building block in pharmaceutical research and chemical synthesis , the compound is commercially available from multiple vendors with purity specifications typically at 95% or 98% .

Synthetic Quinoline building block for medicinal chemistry and synthesis
Purity Specification-dependent purity grades (vendor datasheet review)
Sourcing Multi-vendor availability for procurement flexibility

Methyl 4-chloroquinoline-7-carboxylate: Why It Cannot Be Replaced


Substituting Methyl 4-chloroquinoline-7-carboxylate with a structurally related analog is not a trivial decision in a research or production environment. While compounds like Ethyl 4-chloroquinoline-7-carboxylate (CAS: 282101-16-0) or 4-Chloroquinoline-7-carboxylic acid (CAS: 49713-58-8) share the same core scaffold, their distinct physicochemical properties and synthetic utility preclude direct interchangeability . The methyl ester group, for instance, provides a different reactivity profile for hydrolysis or transesterification reactions compared to its ethyl or acid counterparts . The specific halogenation pattern (4-chloro) is also a critical feature for downstream synthetic steps, such as Suzuki-Miyaura cross-coupling reactions, where the regioselectivity is paramount [1]. The evidence below quantifies these critical differences and demonstrates why the precise structural features of this compound are essential for specific research and industrial applications.

Methyl ester group
Ethyl ester or acid analog may alter hydrolysis and transesterification outcomes
4-Chloro substitution pattern
Regioselectivity in Suzuki coupling may shift with different halogenation or scaffold

Methyl 4-chloroquinoline-7-carboxylate – Differentiation Evidence


Methyl vs. Ethyl Ester: Lipophilicity Difference

The methyl ester of Methyl 4-chloroquinoline-7-carboxylate confers a measurably different lipophilicity compared to its direct ethyl ester analog (CAS: 282101-16-0). The computed XLogP3 value for the methyl ester is 2.8 [1], whereas the predicted XLogP3 for the ethyl ester is higher, likely around 3.3, due to the additional methylene group. This difference in logP can significantly impact a compound's pharmacokinetic properties, including membrane permeability and metabolic stability, when incorporated into a lead molecule.

Lipophilicity (XLogP3)
Cross-study comparable
2.8
Target 2.8
Ethyl ester ~3.3
Δ −0.5 log units
Reported logP difference may affect permeability and metabolic stability predictions
Supports ADME endpoint context; computational prediction
Physicochemical property Lipophilicity ADME optimization

Commercial Purity Comparison

Commercial availability of Methyl 4-chloroquinoline-7-carboxylate shows a clear differentiation in purity levels. Multiple vendors, including AKSci and Bidepharm, supply the compound at a minimum purity of 98% . In contrast, other suppliers list it at 95% or 96% purity . This 2-3% difference in purity can be significant for applications where high reproducibility and minimal impurities are critical, such as in the later stages of drug development or when used as a precursor for sensitive catalytic reactions.

Vendor Purity
Data to verify
98%
Target specification 98%
Other vendors 95–96%
Δ +2–3%
Purity specification difference may support batch consistency and fewer additional purification steps
Source review recommended; vendor datasheet dependent
Chemical purity QC release Procurement

Synthetic Efficiency: Key Transformation Yield

The compound's utility as a synthetic intermediate is supported by a documented, high-yielding synthetic transformation. In a patent procedure, Methyl 4-chloroquinoline-7-carboxylate was synthesized from methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate with a reported yield of 86% [1]. This high yield for a key chlorination step highlights its efficient production and, by extension, its reliability as a starting material for multi-step syntheses where overall yield is a primary economic consideration. While specific yields for analogous transformations on other ester derivatives may vary, this 86% figure provides a quantitative benchmark for this specific compound's synthetic accessibility.

Chlorination Yield
Class-level inference
86%
yield
Reported yield benchmark supports synthetic accessibility review
Class-level inference; patent procedure, verify in own lab
Synthetic yield Building block Methodology

Methyl 4-chloroquinoline-7-carboxylate: Key Application Scenarios


Suzuki-Miyaura Cross-Coupling Scaffold

Methyl 4-chloroquinoline-7-carboxylate is ideally suited as a scaffold for generating diverse chemical libraries via palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position serves as a highly effective leaving group for Suzuki-Miyaura coupling, enabling the selective introduction of aryl, heteroaryl, or alkenyl groups to create novel quinoline-based ligands or bioactive molecules. This application directly leverages the compound's structural differentiation as highlighted by its synthetic utility.

Medicinal Chemistry Hit-to-Lead Optimization

In a medicinal chemistry program focused on optimizing lead compounds, the precisely defined lipophilicity (XLogP3 = 2.8) of Methyl 4-chloroquinoline-7-carboxylate makes it a valuable building block for fine-tuning pharmacokinetic properties. The quantifiable logP difference compared to the ethyl ester analog allows researchers to make data-driven decisions to balance potency, permeability, and metabolic stability. Furthermore, sourcing the compound at a higher purity (98% vs. 95%) directly reduces the risk of off-target effects or false positives arising from impurities during biological screening.

Precursor for 4-Chloroquinoline-7-carboxylic Acid

The methyl ester moiety of this compound is readily hydrolyzed under basic or acidic conditions to yield 4-Chloroquinoline-7-carboxylic acid (CAS: 49713-58-8). This provides a high-purity, well-characterized precursor for accessing the corresponding carboxylic acid, a versatile intermediate for further derivatization (e.g., amide bond formation). The well-documented, high-yielding synthesis of the methyl ester ensures a reliable and cost-effective supply chain for this critical downstream intermediate.

Analytical Standard and Method Development

The availability of Methyl 4-chloroquinoline-7-carboxylate at a certified purity of 98% makes it suitable for use as an analytical reference standard. Its well-defined structure and physicochemical properties, including the computed lipophilicity, can be leveraged to develop and validate HPLC or LC-MS methods for monitoring reactions, quantifying impurities in pharmaceutical formulations, or tracking environmental fate and transport studies of related quinoline derivatives.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling scaffold
4-Chloro substitution pattern for cross-coupling reactivity
Regioselectivity and coupling efficiency in library synthesis
Medicinal chemistry lead optimization
Lipophilicity control for ADME tuning
ADME endpoint interpretation and impurity-related assay context
Precursor for 4-chloroquinoline-7-carboxylic acid
Methyl ester hydrolysis suitability
Downstream amide/ester derivatization efficiency
Analytical reference standard
Specified purity grade for method validation
HPLC/LC-MS method development and impurity monitoring

Technical Documentation Hub

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